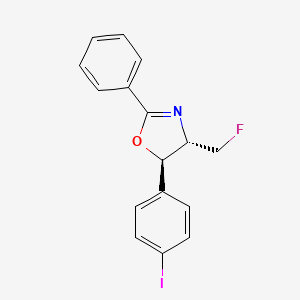

![molecular formula C22H24BrN3O B2445398 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847396-25-2](/img/structure/B2445398.png)

1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

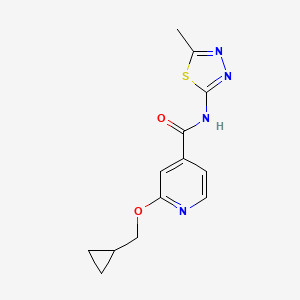

The compound “1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one group, a benzimidazole group, and a bromophenyl group. The isopentyl group suggests that there is a five-carbon chain attached to the benzimidazole group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fairly large number of atoms. The benzimidazole and pyrrolidin-2-one groups are both heterocyclic compounds, which can have interesting chemical properties .Chemical Reactions Analysis

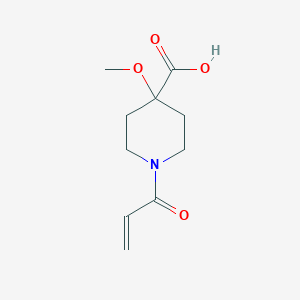

The reactivity of this compound would likely be influenced by the presence of the benzimidazole group, the bromophenyl group, and the pyrrolidin-2-one group. The bromine atom on the phenyl group could potentially be reactive in certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could potentially increase its molecular weight and influence its solubility .Applications De Recherche Scientifique

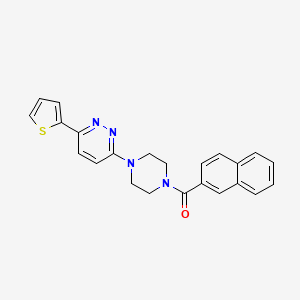

Facile Access to Novel Spiroxindole and Thiazolo Pyrrolidine Benzimidazole Derivatives

Research demonstrates a synthetic pathway involving 1,3-dipolar cycloaddition reactions to create spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives. This method highlights the utility of benzimidazole compounds in generating complex structures with potential biological activities, through reactions of azomethine ylides with dipolarophiles to yield compounds in good yields, structurally characterized by NMR, mass spectrometry, and X-ray diffraction studies (Poomathi et al., 2015).

Synthesis of Heterocyclic Compounds from 2-Aminobenzimidazole

Another study elaborates on the synthesis of heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzaldehyde. This research further supports the versatility of benzimidazole derivatives as precursors in synthesizing a wide range of heterocyclic compounds, potentially applicable in various fields, including medicinal chemistry (Adnan et al., 2014).

Palladium-Catalyzed Synthesis of Benzimidazopyrimidinones

A novel approach to synthesizing functionalized benzimidazopyrimidinones via a palladium-catalyzed oxidative cyclocarbonylation-alkoxycarbonylation process is reported. This synthesis route underscores the chemical reactivity of benzimidazole derivatives in forming complex molecules, potentially useful in drug discovery and material science (Mancuso et al., 2017).

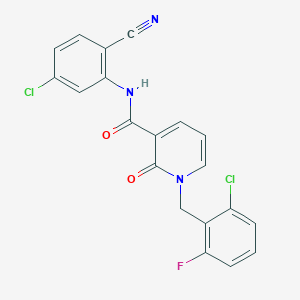

Synthesis of 1-Substituted Benzimidazoles

Research on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines provides insights into the formation of benzimidazole derivatives. Such methodologies enable the creation of a variety of benzimidazole compounds, which can be foundational in developing new pharmaceuticals and materials (Lygin & Meijere, 2009).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O/c1-15(2)11-12-25-20-10-6-4-8-18(20)24-22(25)16-13-21(27)26(14-16)19-9-5-3-7-17(19)23/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFKXAQMVONCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)

![6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B2445325.png)

![N-benzyl-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![[rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B2445329.png)

![2-[[5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2445334.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)

![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)